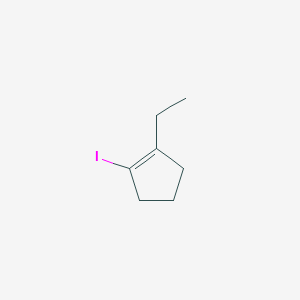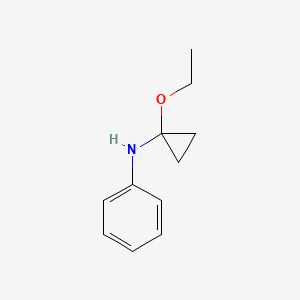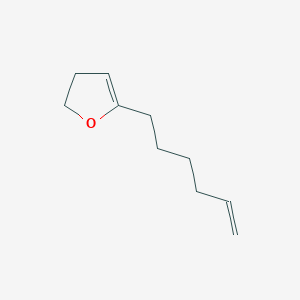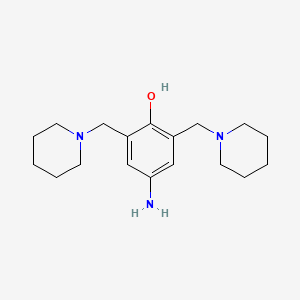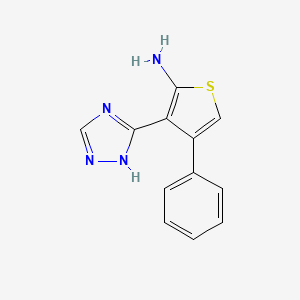![molecular formula C16H17N2O2P B14314990 Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate CAS No. 113619-16-2](/img/no-structure.png)
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate is an organic compound that features a unique combination of functional groups, including a phosphanyl group and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate typically involves the reaction of diphenylphosphine with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidene and phosphanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Industry: The compound’s reactivity makes it useful in the development of new industrial processes and products.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, while the hydrazinylidene moiety can participate in hydrogen bonding or nucleophilic attacks. These interactions enable the compound to act as a catalyst or reactant in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]butanoate
- Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]pentanoate
- Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]hexanoate
Uniqueness
Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different catalytic activities, binding affinities, and stability profiles, making it valuable for specialized applications in research and industry.
Propriétés
| 113619-16-2 | |
Formule moléculaire |
C16H17N2O2P |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
methyl 2-(diphenylphosphanylhydrazinylidene)propanoate |
InChI |
InChI=1S/C16H17N2O2P/c1-13(16(19)20-2)17-18-21(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,18H,1-2H3 |
Clé InChI |
ZZGHOLVJVVJFNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNP(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


